Boron, (benzenamine)trifluoro-, (T-4)-
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Overview
Description
. It is a coordination complex formed between aniline and boron trifluoride. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anilinetrifluoroboron can be synthesized through the reaction of aniline with boron trifluoride. The reaction typically involves the direct combination of aniline and boron trifluoride gas under controlled conditions. The reaction is exothermic and must be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of anilinetrifluoroboron involves the use of high-purity aniline and boron trifluoride. The reaction is conducted in specialized reactors designed to handle the exothermic nature of the process. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Anilinetrifluoroboron undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quaternary ammonium cations.
Substitution: It participates in substitution reactions where the trifluoroboron group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Water radical cations can facilitate the oxidation of anilinetrifluoroboron under ambient conditions.
Substitution: Various nucleophiles can be used to substitute the trifluoroboron group under mild conditions.
Major Products:
Oxidation: The major product is quaternary ammonium cations.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Anilinetrifluoroboron has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anilinetrifluoroboron involves its interaction with various molecular targets. In oxidation reactions, it forms quaternary ammonium cations through the action of water radical cations . In substitution reactions, the trifluoroboron group is replaced by other functional groups, leading to the formation of new compounds . The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Anilinetrifluoroboron can be compared with other similar compounds, such as:
Phenylboronic Acid: Unlike anilinetrifluoroboron, phenylboronic acid is commonly used in Suzuki-Miyaura coupling reactions and has different reactivity and applications.
Boron Trifluoride Etherate: This compound is used as a Lewis acid catalyst in various organic reactions, whereas anilinetrifluoroboron has more specialized applications.
Properties
CAS No. |
660-53-7 |
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Molecular Formula |
C6H7BF3N |
Molecular Weight |
160.93 g/mol |
IUPAC Name |
trifluoro-(phenylazaniumyl)boranuide |
InChI |
InChI=1S/C6H7BF3N/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H,11H2 |
InChI Key |
VVPMIAKJDMDELQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]([NH2+]C1=CC=CC=C1)(F)(F)F |
Origin of Product |
United States |
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